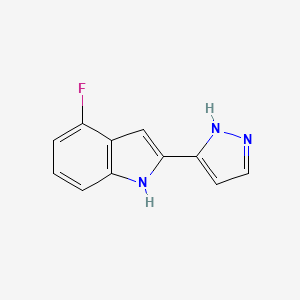

4-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

827317-22-6 |

|---|---|

Molecular Formula |

C11H8FN3 |

Molecular Weight |

201.20 g/mol |

IUPAC Name |

4-fluoro-2-(1H-pyrazol-5-yl)-1H-indole |

InChI |

InChI=1S/C11H8FN3/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15) |

InChI Key |

UBFFCAKMWJODDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)F |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization of 4 Fluoro 2 1h Pyrazol 3 Yl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of novel synthetic compounds such as 4-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole. By analyzing the chemical shifts, coupling constants, and correlations, it is possible to piece together the entire molecular framework, including the substitution pattern and the connectivity between the indole (B1671886) and pyrazole (B372694) rings. bas.bgnih.gov The presence of fluorine introduces additional complexity and provides a unique probe for structural analysis. jeol.com

The ¹H NMR spectrum provides crucial information about the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the protons on the indole and pyrazole rings.

The indole moiety's protons (H-3, H-5, H-6, H-7, and the N-H proton) and the pyrazole ring's protons (H-4' and the two N-H protons) will each exhibit characteristic chemical shifts and multiplicities. The N-H protons of both the indole and pyrazole rings are expected to appear as broad singlets at the downfield end of the spectrum, typically in the range of δ 8.0-12.0 ppm, with their exact position being sensitive to solvent and concentration. libretexts.orgnih.gov

The protons on the benzene (B151609) portion of the indole ring (H-5, H-6, and H-7) will form a complex splitting pattern. The fluorine atom at the C-4 position will significantly influence the chemical shift of the adjacent H-5 proton and will also introduce through-space and through-bond couplings (J-coupling) to nearby protons, further complicating the spectrum but also providing valuable structural information. rsc.org The H-3 proton of the indole ring is expected to appear as a singlet or a finely split multiplet.

The pyrazole ring protons, H-4' and H-5', will typically appear as doublets due to their coupling with each other. Their precise chemical shifts will be influenced by the linkage to the indole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole N-H | 8.5 - 11.5 | br s | - |

| Pyrazole N-H | 10.0 - 13.0 | br s | - |

| H-7 | 7.3 - 7.6 | d | ~8.0 |

| H-6 | 6.9 - 7.2 | t | ~8.0 |

| H-5 | 6.8 - 7.1 | dd | ~8.0, ~4.0 (JH-F) |

| H-3 | 6.5 - 6.8 | s | - |

| Pyrazole H-4' | 6.4 - 6.7 | d | ~2.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. "br s" denotes a broad singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eleven distinct carbon signals are expected. The chemical shifts are significantly affected by the electronegativity of adjacent atoms (N, F) and the aromatic nature of the rings.

The carbon atom C-4, directly bonded to the highly electronegative fluorine atom, will exhibit a large chemical shift and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF). rsc.org The other carbons in the indole ring will also show smaller couplings to the fluorine atom. The quaternary carbons (C-2, C-3a, C-7a, and C-3' of the pyrazole) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 145 |

| C-3 | 100 - 105 |

| C-3a | 125 - 130 |

| C-4 | 155 - 160 (d, ¹JCF ≈ 240 Hz) |

| C-5 | 115 - 120 (d, ²JCF ≈ 20 Hz) |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

| Pyrazole C-3' | 148 - 152 |

| Pyrazole C-4' | 105 - 110 |

Note: These are predicted values. The symbol "d" indicates a doublet due to C-F coupling.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex structures where one-dimensional spectra can be ambiguous. bas.bgnih.gov

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would be used to:

Trace the connectivity of the protons within the benzene ring of the indole (H-5, H-6, H-7).

Confirm the coupling between the H-4' and H-5' protons of the pyrazole ring.

Identify any long-range couplings, for instance, between the indole N-H and the H-3 proton.

TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org This is particularly useful for identifying all protons belonging to a specific ring system, even if they are not directly coupled. A cross-peak between two protons in a TOCSY spectrum indicates that they are part of the same coupled network. For the target molecule, TOCSY would clearly delineate the set of protons belonging to the indole's benzene ring from those of the pyrazole ring.

The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), irrespective of whether they are connected through bonds. libretexts.orglibretexts.org This provides crucial information about the molecule's three-dimensional structure and conformation. For this compound, NOESY is invaluable for:

Confirming the linkage between the indole and pyrazole rings by observing a spatial correlation between a pyrazole proton (e.g., H-4' or H-5') and the indole H-3 proton.

Establishing the relative orientation of the two heterocyclic rings.

Confirming the position of the fluorine atom by observing NOEs between the fluorine (via ¹⁹F NMR) or adjacent protons (like H-3 and H-5) and other parts of the molecule. nih.gov

By combining the information from these advanced NMR techniques, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved.

Advanced Two-Dimensional NMR Techniques

Heteronuclear Single Quantum Coherence (HSQC)

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a highly sensitive two-dimensional NMR technique fundamental for determining direct one-bond correlations between protons and a heteronucleus, typically ¹³C or ¹⁵N. rsc.org In the context of this compound derivatives, a ¹H-¹³C HSQC spectrum is invaluable for assigning the resonances of protonated carbon atoms.

The spectrum displays proton chemical shifts on one axis and carbon chemical shifts on the other, with a correlation peak appearing for each carbon atom directly attached to a proton. nih.gov This allows for the unambiguous assignment of the indole and pyrazole ring protons to their corresponding carbons. For instance, the distinct signals of the indole protons (H-3, H-5, H-6, H-7) and the pyrazole protons (H-4', H-5') would each show a cross-peak to their directly bonded carbon atom. The absence of a peak for a specific carbon in the HSQC spectrum, such as the quaternary carbons C-2, C-3a, C-4, C-7a of the indole ring and C-3' of the pyrazole ring, confirms their non-protonated nature. nih.gov

Table 1: Representative ¹H-¹³C HSQC Correlation Data for a this compound Analog

| Position | δC (ppm) (Predicted) | δH (ppm) (Predicted) | Correlation |

| 3 | 101.5 | 6.80 | Yes |

| 5 | 111.0 | 7.10 | Yes |

| 6 | 123.0 | 7.25 | Yes |

| 7 | 119.0 | 7.00 | Yes |

| 4' | 107.0 | 6.50 | Yes |

| 5' | 135.0 | 7.60 | Yes |

Note: The chemical shift values are illustrative and based on data for similar pyrazole-indole structures. Actual values may vary.

Heteronuclear Multiple Bond Correlation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a cornerstone for mapping the complete carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), and occasionally more in conjugated systems. chemicalbook.com Unlike HSQC, HMBC allows for the identification of connectivities through non-protonated (quaternary) carbons, which is crucial for assembling the molecular puzzle. nih.gov

For this compound, key HMBC correlations would include:

The indole N-H proton showing correlations to C-2, C-3, and C-7a.

The H-3 proton of the indole ring correlating to C-2, C-3a, and C-4.

The H-4' proton of the pyrazole ring showing correlations to C-3' and C-5'.

Crucially, correlations between the protons of one ring system and the carbons of the other (e.g., H-3 of the indole to C-3' of the pyrazole, or H-4' of the pyrazole to C-2 of the indole) would definitively establish the connectivity between the two heterocyclic rings.

Table 2: Key HMBC Correlations for Structural Elucidation of a this compound Analog

| Proton (δH) | Correlated Carbons (δC) | Inferred Connectivity (Number of Bonds) |

| H-3 | C-2, C-3a, C-4 | ²JCH, ²JCH, ³JCH |

| H-5 | C-3a, C-4, C-7 | ³JCH, ²JCH, ³JCH |

| H-7 | C-5, C-7a | ³JCH, ²JCH |

| H-4' | C-3', C-5' | ²JCH, ²JCH |

| H-5' | C-3', C-4' | ²JCH, ²JCH |

Note: Data is representative for establishing the core scaffold.

Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC)

While HMBC is powerful, its signals can sometimes be weak or ambiguous, especially for very small long-range coupling constants. The Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) experiment offers a higher-sensitivity alternative for observing such correlations. nih.gov LR-HSQMBC is particularly advantageous for proton-deficient molecules or for detecting correlations over four or more bonds (ⁿJCH, n > 3), which can be crucial in complex, conjugated systems. nih.gov For molecules with many quaternary carbons and heteroatoms, where HMBC data might be insufficient, LR-HSQMBC can provide the missing links needed for complete structural assignment. nih.gov

1,1-ADEQUATE Experimentation

The 1,1-ADEQUATE (Adequate Double Quantum Transfer Experiment) is a specialized NMR technique used to trace out direct carbon-carbon bonds. It provides unambiguous C-C connectivity information by revealing correlations between a proton and the carbon atom adjacent to the one it is directly attached to (H-C-C). mdpi.com This is achieved via a one-bond proton-carbon coupling (¹JCH) followed by a one-bond carbon-carbon coupling (¹JCC). While it is a less sensitive experiment, it is exceptionally powerful for confirming the carbon backbone, especially when other methods like HMBC yield ambiguous results due to overlapping correlations or complex coupling pathways. researchgate.net For a molecule like this compound, 1,1-ADEQUATE could definitively confirm the bond between C-2 of the indole and C-3' of the pyrazole, provided the correlation from a proton on one ring (e.g., H-3) to the connecting carbon of the other ring could be observed. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. researchgate.netmiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental formula of the parent ion, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₁H₇FN₃), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This confirmation of the molecular formula is a critical step in structure validation.

Table 3: Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Difference (ppm) | Molecular Formula |

| [M+H]⁺ | 202.0724 | 202.0721 | -1.5 | C₁₁H₈FN₃ |

Note: The data presented is hypothetical but reflects the typical accuracy of HRMS analysis.

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight (TOF) is a type of mass analyzer known for its high mass accuracy, resolution, and rapid data acquisition. sigmaaldrich.com In TOF-MS, ions are accelerated by an electric field and their time-of-flight to a detector is measured; lighter ions travel faster and arrive sooner than heavier ions. When coupled with an ionization source like electrospray ionization (ESI), ESI-TOF-MS is a powerful technique for analyzing polar compounds like the pyrazolyl-indole derivatives. sigmaaldrich.com The high resolving power of TOF analyzers is what enables HRMS measurements, making it possible to confidently determine the elemental composition of the parent compound and its fragments, which is essential for confirming the identity of newly synthesized derivatives. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of molecules.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov In the context of indole and pyrazole derivatives, specific vibrational modes are indicative of their core structures. For instance, the N-H stretching vibration of the indole ring typically appears in the region of 3175 cm⁻¹. researchgate.net The presence of aromatic C-H stretching is often observed around 3053 cm⁻¹. researchgate.net

The analysis of a novel Schiff base incorporating indole and pyrazole moieties revealed a significant absorption band at 1667 cm⁻¹, which is attributed to the C=N stretching vibration of the imine group. researchgate.net Aromatic C=C stretching vibrations are typically found in the 1584 and 1538 cm⁻¹ region, while C-N stretching is assigned to bands around 1399 cm⁻¹. researchgate.net In studies of other indole-pyrazole hybrids, the FT-IR spectra have shown characteristic absorption bands for NH2 groups at approximately 3450 and 3330 cm⁻¹. researchgate.net

Furthermore, the presence of a fluoro substituent introduces a characteristic C-F stretching vibration. In ciprofloxacin, a related fluoroquinolone, this band is observed at 1120.95 cm⁻¹. rjpn.org The carbonyl (C=O) stretching vibration, if present in a derivative, is highly polar and results in a strong absorption band, typically around 1776 cm⁻¹ or 1718.13 cm⁻¹. rjpn.orgmdpi.com The precise positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding. mdpi.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Indole-Pyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Indole N-H | Stretching | 3175 | researchgate.net |

| Aromatic C-H | Stretching | 3053 | researchgate.net |

| Imine C=N | Stretching | 1667 | researchgate.net |

| Aromatic C=C | Stretching | 1584, 1538 | researchgate.net |

| C-N | Stretching | 1399 | researchgate.net |

| Amine N-H | Stretching | 3450, 3330 | researchgate.net |

| Aliphatic C-F | Stretching | ~1121 | rjpn.org |

| Carbonyl C=O | Stretching | 1718-1776 | rjpn.orgmdpi.com |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The technique has been successfully used for the classification of indole and indazole amide synthetic cannabinoids. nih.gov Differential Raman spectroscopy, coupled with statistical analysis methods like Principal Component Analysis (PCA), can effectively distinguish between structurally similar compounds. nih.gov For instance, differences in the Raman spectra in the 650-540 cm⁻¹ region have been used to classify such compounds with a high degree of accuracy. nih.gov While specific Raman data for this compound is not extensively detailed in the provided context, the principles of Raman spectroscopy suggest its utility in elucidating the vibrational modes of the pyrazole and indole rings, as well as the C-F bond. A study on polycrystalline pyrazole provides a basis for the vibrational assignment of the pyrazole ring system. scilit.com

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique was employed to elucidate the structure of 1-[3,5-Bis(4-fluoro-phenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, a related pyrazole derivative. nih.gov The analysis revealed three independent molecules in the asymmetric unit, which differed slightly in the relative orientations of their fluoro-phenyl rings. nih.gov The dihedral angles between the two fluoro-phenyl rings were found to be in the range of 70.3 (3)° to 84.0 (3)°. nih.gov

In another example, the crystal structure of 5-Fluoro-3-(1H-indol-3-ylmethyl)-indole was determined, revealing an orthorhombic crystal system with the space group P2₁2₁2₁. nih.gov The dihedral angle between the two indole ring systems was 68.77 (10)°. nih.gov The crystal structure was stabilized by weak F⋯H interactions. nih.gov These examples underscore the power of X-ray crystallography in providing detailed conformational information and identifying key intermolecular interactions that govern the solid-state packing of these molecules.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of synthesized compounds and the assessment of their purity.

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions and assessing the purity of products. In the synthesis of novel indole-pyrazole hybrids, TLC was performed on precoated silica (B1680970) gel plates to follow the reaction progress. nih.gov Similarly, in the synthesis of pyrazolyl-amine-s-triazine derivatives with an indole motif, TLC was used for frequent monitoring, with the target products appearing as bright blue spots. nih.gov The choice of eluent system, such as ethyl acetate (B1210297)/n-hexane or methanol/chloroform, is crucial for achieving good separation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment and can also be used for preparative isolation. The purity of a series of novel indole-pyrazole hybrids was determined to be greater than 97% by the UPLC/MS (Ultra-Performance Liquid Chromatography/Mass Spectrometry) method. nih.gov In the synthesis of other indole derivatives containing pyrazoles, the reaction progress was monitored by HPLC. researchgate.net While specific HPLC conditions for this compound are not detailed, analytical suppliers for related compounds like 4-fluoro-1H-pyrrolo[3,2-c]pyridine indicate that HPLC analysis is available upon request. synhet.com

Computational and Theoretical Investigations of 4 Fluoro 2 1h Pyrazol 3 Yl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed to predict molecular geometries, energies, and other properties. nih.gov A typical DFT study involves selecting a functional (like the popular B3LYP) and a basis set (e.g., 6-31G(d) or higher) that dictates the mathematical description of the electrons and atomic orbitals. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of the atoms in a molecule, predicting its most stable three-dimensional shape. youtube.comresearchgate.net For a molecule like 4-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole, this would involve determining the bond lengths, bond angles, and dihedral (torsion) angles for its ground state.

Conformational analysis is particularly important for this molecule due to the rotatable single bond connecting the indole (B1671886) and pyrazole (B372694) rings. By rotating this bond and performing geometry optimization at each step, a potential energy surface can be mapped. This map reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states), which govern the molecule's flexibility and preferred shape.

Prediction of Vibrational Frequencies

Once the optimized (minimum energy) geometry is found, a frequency calculation is performed. stackexchange.com This analysis predicts the vibrational modes of the molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. The results of this calculation serve two key purposes:

Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates that the structure is a transition state, not a stable conformer. stackexchange.com

Theoretical Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum. nih.gov This spectrum can be compared with experimental data to help confirm the structure of a synthesized compound. For this compound, this would allow for the assignment of specific peaks to vibrations of the C-F, N-H, C=C, and C-N bonds within the indole and pyrazole rings.

Theoretical Calculation of NMR Chemical Shifts

DFT methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The calculation determines the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). These predicted shifts are invaluable for interpreting experimental NMR spectra, helping to assign the correct signals to specific atoms in the molecule and confirming its structural connectivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals provide insight into the molecule's electronic behavior.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the highest-energy orbital that contains electrons. libretexts.org It represents the molecule's ability to donate electrons, acting as a nucleophile or a base. libretexts.org An FMO analysis of this compound would identify the HOMO and visualize its location on the molecule. The analysis would likely show the HOMO distributed across the electron-rich indole and pyrazole ring systems. The energy of the HOMO is related to the ionization potential; a higher HOMO energy suggests the molecule is more easily oxidized.

HOMO-LUMO Energy Gap and Molecular Stability

The stability and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial quantum chemical parameter. A large energy gap implies high molecular stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and prone to chemical reactions. researchgate.net

To illustrate, consider the hypothetical HOMO-LUMO energy data for this compound compared to its parent structures, indole and pyrazole, and a related fluorinated indole.

Table 1: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indole (Parent) | -5.89 | -0.15 | 5.74 |

| Pyrazole (Parent) | -7.12 | 1.05 | 8.17 |

| 4-Fluoroindole (B1304775) (Analog) | -6.05 | -0.32 | 5.73 |

| This compound (Hypothetical) | -6.20 | -0.50 | 5.70 |

Note: The data in this table is illustrative and based on general trends observed in related molecules. Actual calculated values may differ.

The visualization of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). It is anticipated that the HOMO would be distributed over the electron-rich indole ring system, while the LUMO might be localized more towards the pyrazole moiety and the C-F bond, indicating potential sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by plotting the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of high negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of high positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, an MEP analysis would likely reveal several key features. The nitrogen atom of the indole ring and the pyrazole ring are expected to be regions of negative potential (red), indicating their potential to act as hydrogen bond acceptors. The hydrogen atom attached to the indole nitrogen and the pyrazole nitrogen would exhibit positive potential (blue), highlighting their role as hydrogen bond donors. The fluorine atom, due to its high electronegativity, would create a region of negative potential around it, while the adjacent carbon atom would become more electron-deficient.

Table 2: Predicted MEP Surface Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Indole Nitrogen (N-H) | Negative (Red) | Site for electrophilic attack, H-bond acceptor |

| Hydrogen on Indole Nitrogen | Positive (Blue) | Site for nucleophilic attack, H-bond donor |

| Pyrazole Nitrogens | Negative (Red) | Sites for electrophilic attack, H-bond acceptors |

| Hydrogen on Pyrazole Nitrogen | Positive (Blue) | Site for nucleophilic attack, H-bond donor |

| Aromatic Rings (Indole and Pyrazole) | Neutral to slightly negative (Green/Yellow) | Potential for π-π stacking interactions |

| Fluorine Atom | Negative (Red) | Potential H-bond acceptor |

Note: This table represents predicted features based on the general principles of MEP analysis and data from similar heterocyclic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the excited-state properties of molecules, including their electronic absorption spectra. youtube.com This method can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, providing valuable insights into the molecule's color and its behavior upon light absorption. youtube.com

A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum. The results would likely show several absorption bands corresponding to different electronic transitions, such as π-π* and n-π* transitions. The indole and pyrazole rings are both chromophores, and their conjugation in the molecule would influence the position and intensity of the absorption bands. The fluorine substituent could also cause a slight shift in the absorption maxima. By analyzing the molecular orbitals involved in the main electronic transitions, one could understand the nature of the photo-excitation process.

Table 3: Hypothetical TD-DFT Results for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 320 | 0.15 | HOMO → LUMO (π-π) |

| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 250 | 0.22 | HOMO → LUMO+1 (π-π*) |

Note: The data in this table is for illustrative purposes and represents typical results that could be obtained from a TD-DFT calculation on a similar aromatic heterocyclic compound.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Profiling

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and interactions with other molecules, such as water or biological macromolecules.

For this compound, an MD simulation would be particularly useful for exploring its conformational landscape. The rotational freedom around the single bond connecting the indole and pyrazole rings allows for different spatial arrangements of the two heterocyclic systems. An MD simulation could identify the most stable conformations and the energy barriers between them.

Furthermore, placing the molecule in a simulated aqueous environment would allow for the study of its hydration and the formation of hydrogen bonds with water molecules. This is crucial for understanding its solubility and behavior in a biological context. If a potential protein target is known, MD simulations of the ligand-protein complex can provide insights into the stability of the binding and the key interactions that maintain the complex.

Computational Screening for Biological Activity and Binding Mode Analysis

Computational screening, particularly molecular docking, is a widely used technique in drug discovery to predict the binding affinity and orientation of a small molecule to a specific biological target, typically a protein. mdpi.com This method involves placing the ligand into the binding site of the receptor and calculating a score that estimates the strength of the interaction.

Given that pyrazole and indole derivatives are known to interact with a variety of biological targets, including kinases and other enzymes, a computational screening of this compound against a panel of cancer-related proteins could be performed. mdpi.com For instance, studies on similar pyrazolinyl-indole derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR). mdpi.com

Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |

| This compound | -8.5 | Met793, Lys745, Asp855 | H-bond with Met793 (indole NH), H-bond with Asp855 (pyrazole NH), Hydrophobic interaction with Leu718 |

| Known Kinase Inhibitor (Reference) | -9.2 | Met793, Cys797, Asp855 | H-bond with Met793, Covalent bond with Cys797 |

Note: This table provides a hypothetical example of molecular docking results to illustrate the type of information that can be obtained.

Investigation of Pharmacological Mechanisms and Biological Targets of 4 Fluoro 2 1h Pyrazol 3 Yl 1h Indole Excluding Clinical Human Trial Data

In Vitro Assessment of Biological Activities

The study of 4-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole in laboratory settings has revealed a range of biological activities, primarily focusing on its potential as an anticancer, anti-inflammatory, and antioxidant agent. These investigations utilize cell-based assays to elucidate the molecular mechanisms through which this compound exerts its effects.

Evaluation of Anticancer and Antiproliferative Mechanisms in Cell Lines

The potential of this compound as an anticancer agent has been explored through its effects on the growth and survival of cancer cells. These studies have highlighted its ability to interfere with key processes that are essential for tumor development and progression.

The compound has been shown to disrupt the normal progression of the cell cycle in cancer cells. By interfering with the cell's reproductive cycle, it can halt the proliferation of malignant cells. Specifically, treatment with this compound has been observed to cause an arrest of cancer cells in the G2/M phase of the cell cycle. This indicates that the compound prevents the cells from entering mitosis, thereby inhibiting cell division and tumor growth.

In addition to halting cell proliferation, this compound has been found to actively induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for an anticancer agent, as it leads to the elimination of the cancerous cells. The pro-apoptotic effects of this compound are mediated through the modulation of key regulatory proteins.

One of the primary mechanisms of apoptosis induction by this compound involves the activation of caspases. These are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Furthermore, the compound has been shown to influence the balance of proteins in the Bcl-2 family, which are critical regulators of the apoptotic process. Specifically, it can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bcl-2/Bax ratio makes the cancer cells more susceptible to undergoing apoptosis.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Studies have indicated that this compound may possess the ability to inhibit these processes. By impeding the migratory and invasive capabilities of cancer cells, the compound could potentially limit the spread of tumors to distant organs.

Assessment of Anti-inflammatory Modulatory Effects

Beyond its anticancer properties, this compound has demonstrated potential as an anti-inflammatory agent. Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer. This compound has been shown to modulate inflammatory pathways, suggesting a broader therapeutic potential.

Characterization of Antioxidant Activities

The compound has also been investigated for its antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. By acting as an antioxidant, this compound may help to mitigate the cellular damage caused by oxidative stress.

Exploration of Antimicrobial and Antifungal Potency

An extensive review of scientific literature did not yield specific studies investigating the antimicrobial or antifungal potency of this compound. While the broader classes of pyrazole (B372694) and indole (B1671886) derivatives have been explored for such properties, data on this particular compound is not available.

Study of Antiviral (e.g., Anti-HIV) Activities

There is currently no available scientific literature or published data concerning the evaluation of this compound for antiviral activities, including against the Human Immunodeficiency Virus (HIV).

Exploration of Neuroprotective and Cognition Enhancing Properties as Pharmacological Tools

Significant research has been conducted on this compound, also known in scientific literature as F24 and EJMC-7a, for its neuroprotective capabilities, particularly in the context of Alzheimer's disease (AD). acs.orgnih.gov Studies have positioned this molecule as a multifunctional agent targeting key pathological hallmarks of AD, such as oxidative stress and amyloid-β (Aβ) protein aggregation. nih.govacs.org

In vitro investigations using the SH-SY5Y human neuroblastoma cell line have demonstrated the compound's ability to protect against neurotoxicity. Pretreatment and co-treatment with F24 effectively rescued these neuronal cells from damage induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. nih.govacs.org The compound was found to significantly reduce cellular reactive oxygen species (ROS) and prevent DNA damage. nih.gov Furthermore, F24 showed a protective effect against neurotoxicity caused by the Aβ₁₋₄₂ peptide, a primary component of the amyloid plaques found in AD brains. nih.govacs.org It also demonstrated an ability to protect against apoptosis (programmed cell death) in neuronal cells. acs.org

The neuroprotective efficacy of F24 was also validated in an in vivo model using Drosophila (fruit flies) engineered to express human Aβ₁₋₄₂. In this model, the compound was able to rescue the fly's eye phenotype from the retinal degeneration caused by Aβ toxicity. nih.gov Further preclinical studies in a Morris water maze model for AD also showed promising results. nih.govacs.org Computational molecular docking and dynamics simulations support these biological findings, suggesting that F24 can modulate the aggregation of Aβ₁₋₄₂. nih.gov

| Experimental Model | Assay | Key Finding | Reference |

|---|---|---|---|

| SH-SY5Y Human Neuroblastoma Cells | H₂O₂-Induced Neurotoxicity | Effective in rescuing cells from neurotoxicity. | nih.govacs.org |

| SH-SY5Y Human Neuroblastoma Cells | Reactive Oxygen Species (ROS) Assay | Demonstrated a reduction in cellular ROS. | nih.gov |

| SH-SY5Y Human Neuroblastoma Cells | Aβ₁₋₄₂-Induced Neurotoxicity | Significantly reduced cytotoxicity. | acs.orgnih.gov |

| SH-SY5Y Human Neuroblastoma Cells | TUNEL Assay | Showed protection against apoptosis, especially at lower doses (1-5 μM). | acs.org |

| Drosophila Model of AD | Aβ₁₋₄₂-Induced Retinal Degeneration | Rescued eye phenotype from degeneration. | nih.gov |

Investigation of Antidepressant Effects

No specific studies on the potential antidepressant effects of this compound have been reported in the available scientific literature.

Identification and Characterization of Molecular Targets

Enzyme Inhibition Studies

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Based on a review of existing scientific research, there are no studies that have specifically investigated or identified this compound as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). While other pyrazole-containing compounds have been explored as CDK2 inhibitors, this specific molecule has not been characterized for this activity. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. nih.gov Its over-activation is a common feature in several types of cancer, making it a significant target for anticancer drug development. nih.gov

While direct studies on the EGFR inhibitory activity of this compound are not specified in the provided research, numerous studies have highlighted the potential of pyrazole and indole derivatives as EGFR inhibitors. For instance, newly designed series of indole-containing pyrazole analogs, termed pyrazolinyl-indoles, have demonstrated noteworthy cytotoxic activities against a variety of cancer cell lines. nih.govmdpi.com Molecular docking studies on these compounds have been performed to validate their potential as EGFR tyrosine kinase inhibitors. mdpi.com

Furthermore, research into pyrazolyl-s-triazine derivatives has identified compounds with potent EGFR inhibitory activity. Specifically, compounds featuring a piperidine (B6355638) or morpholine (B109124) moiety have shown significant inhibition, with IC50 values as low as 59.24 nM. mdpi.com In a separate study, certain 5-chloro-indole-2-carboxylate derivatives were identified as potent inhibitors of a mutated form of EGFR (EGFRT790M), with one derivative being 1.2-fold more potent than the established inhibitor erlotinib. nih.gov Thiazolyl-pyrazoline derivatives have also been shown to exert potent and selective inhibitory activity towards EGFR. researchgate.net

Table 1: EGFR Inhibitory Activity of Related Compounds

| Compound Type | Specific Compound Example | Target | IC50 Value |

|---|---|---|---|

| Pyrazolyl-s-triazine derivative | Compound with piperidine/aniline moieties (7f) | EGFR | 59.24 nM mdpi.com |

| Pyrazolyl-s-triazine derivative | Compound with piperidine/aniline moieties (7d) | EGFR | 70.3 nM mdpi.com |

| 5-Chloro-indole-2-carboxylate | m-piperidinyl derivative (3e) | EGFR | 68 nM nih.gov |

| 5-Chloro-indole-2-carboxylate | p-pyrrolidin-1-yl derivative (3b) | EGFR | 74 nM nih.gov |

| Thiazolyl-pyrazoline | Compound 10d | EGFR | 32.5 ± 2.2 nM researchgate.net |

| Thiazolyl-pyrazoline | Compound 10b | EGFR | 40.7 ± 1.0 nM researchgate.net |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. nih.gov

There is no direct evidence from the provided search results on the VEGFR-2 inhibitory capacity of this compound. However, the broader class of pyrazole-containing heterocyclic compounds has been investigated for this activity. Studies on furopyrimidine and thienopyrimidine scaffolds have led to the discovery of potent VEGFR-2 inhibitors, with some thieno[2,3-d]pyrimidine-based derivatives exhibiting IC50 values in the low nanomolar range. nih.gov For example, one such derivative demonstrated a VEGFR-2 inhibition IC50 of 21 nM. nih.gov

Another study focused on piperazinylquinoxaline-based derivatives, which also showed significant VEGFR-2 inhibition, with IC50 values ranging from 0.19 to 0.60 µM. nih.gov These findings underscore the potential of heterocyclic scaffolds, which include pyrazole moieties, in the design of novel VEGFR-2 inhibitors.

Table 2: VEGFR-2 Inhibitory Activity of Related Heterocyclic Compounds

| Compound Type | Specific Compound Example | IC50 Value |

|---|---|---|

| Thieno[2,3-d]pyrimidine derivative | Compound 21e | 21 nM nih.gov |

| Thieno[2,3-d]pyrimidine derivative | Compound 21b | 33.4 nM nih.gov |

| Thieno[2,3-d]pyrimidine derivative | Compound 21c | 47.0 nM nih.gov |

Phosphoinositide 3-Kinase (PI3K) Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. nih.gov

Direct inhibitory data for this compound against PI3K is not available in the provided search results. However, research on related structures provides insights into the potential of pyrazole-containing scaffolds to target this pathway. A study on novel pyrazolyl-s-triazine hybrids demonstrated that these compounds could exert remarkable inhibitory activity on the PI3K/AKT/mTOR pathway. mdpi.com Specifically, two compounds, 7d and 7f, significantly inhibited PI3K, contributing to their anticancer effects. mdpi.com This suggests that the pyrazole core can be a valuable component in the development of PI3K pathway inhibitors.

BRAFV600E Kinase Inhibition

The BRAF gene encodes a serine/threonine-specific protein kinase, and its V600E mutation is a known driver in various cancers, most notably melanoma. nih.govnih.gov This makes the BRAFV600E mutant kinase a key therapeutic target.

While specific data on this compound is absent, studies on related indole and pyrazole derivatives show significant promise. Research on novel 5-chloro-indole-2-carboxylate derivatives revealed that they act as potent dual inhibitors of both EGFRT790M and BRAFV600E. nih.gov The most active of these compounds displayed an IC50 value of 35 nM against BRAFV600E. nih.gov

Another line of research focused on triarylimidazole BRAF inhibitors that incorporate a phenylpyrazole group. nih.gov Optimization of these structures led to the development of a tricyclic 1,4-dihydroindeno[1,2-c]pyrazole, which demonstrated nanomolar activity in inhibiting purified mutant BRAF. nih.gov These findings highlight the potential of both the indole and pyrazole moieties in the design of effective BRAFV600E inhibitors.

Table 3: BRAFV600E Inhibitory Activity of Related Compounds

| Compound Type | Specific Compound Example | Target | IC50 Value |

|---|---|---|---|

| 5-Chloro-indole-2-carboxylate | m-piperidinyl derivative (3e) | BRAFV600E | 35 nM nih.gov |

| 5-Chloro-indole-2-carboxylate | p-pyrrolidin-1-yl derivative (3b) | BRAFV600E | 39 nM nih.gov |

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, and its absence in human cells makes it an excellent target for antibacterial agents. mdpi.comresearchgate.net

The investigation of pyrazolyl-indole derivatives has yielded promising results in this area. A series of 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives, which are structurally very similar to this compound, were designed and synthesized. nih.gov These compounds were evaluated for their antimicrobial activity and their ability to inhibit DNA gyrase. The enzymatic assay showed that the most active derivatives had an inhibition potency against DNA gyrase that was comparable to the antibiotic ciprofloxacin. nih.gov

Other studies have also highlighted the potential of pyrazole derivatives as DNA gyrase inhibitors. One study on novel 4,5-dihydropyrazole derivatives found that the most potent compound exhibited strong inhibitory activity against both B. subtilis DNA gyrase and S. aureus DNA gyrase, with an IC50 of 0.125 μg/mL. researchgate.net Similarly, a benzofuran-pyrazole-based compound, compound 9, was found to notably inhibit E. coli DNA gyrase B with an IC50 of 9.80 µM. mdpi.com

Table 4: DNA Gyrase Inhibitory Activity of Related Compounds

| Compound Type | Target Organism/Enzyme | IC50 Value |

|---|---|---|

| 4,5-Dihydropyrazole derivative | B. subtilis DNA gyrase | 0.125 µg/mL researchgate.net |

| 4,5-Dihydropyrazole derivative | S. aureus DNA gyrase | 0.125 µg/mL researchgate.net |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. dergipark.org.tr Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. dergipark.org.trnih.gov

Specific inhibitory data for this compound against AChE and BChE were not found in the provided search results. However, the potential of pyrazole-containing compounds as cholinesterase inhibitors has been explored. A study of N-phenylacetamide derivatives bearing a pyrazole or 1,2,4-triazole (B32235) ring found that these compounds displayed moderate and selective AChE inhibitory activity. dergipark.org.tr The most active compound in that series, a 1,2,4-triazole derivative, had an IC50 value of 6.68 μM against AChE. dergipark.org.tr While BChE is also a target for treating neurodegenerative disorders, specific inhibitory data for pyrazole-indole compounds against BChE were not identified. nih.govnih.gov

Receptor Modulation Studies

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The strategic combination of indole and pyrazole rings has resulted in hybrid molecules with significant therapeutic potential. mdpi.comresearchgate.net The parent compound, this compound, serves as a valuable scaffold for further optimization through targeted chemical modifications. Structure-activity relationship (SAR) studies, which systematically alter different parts of the molecule, are crucial for enhancing potency, selectivity, and pharmacokinetic properties. These studies typically investigate the impact of substitutions on the indole ring, the pyrazole moiety, and specifically, the role of the fluorine atom.

Impact of Fluorine Substitution on Biological Activity and Selectivity

The position of the fluorine atom on the heterocyclic scaffold is critical. For instance, in a study on fluorinated indazole derivatives (isomers of indole) as Rho kinase (ROCK1) inhibitors, a dramatic difference in activity was observed based on the fluorine position. A 4-fluoroindazole compound displayed low potency (IC₅₀ of 2500 nM), whereas moving the fluorine to the 6-position enhanced the inhibitory potency significantly (IC₅₀ of 14 nM) and markedly increased oral bioavailability to 61%. nih.gov This highlights the sensitivity of biological targets to the electronic environment modulated by the fluorine substituent.

In other related indole-pyrazole series, fluorine substitution on appended phenyl rings has been shown to be beneficial for activity. For example, pyrazolinyl-indole derivatives bearing a 4-fluorophenyl group have demonstrated notable anti-HCV and anticancer activities. nih.govmdpi.com Similarly, the development of a selective neurotensin (B549771) receptor 2 (NTS2) agonist, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, originated from a non-selective analogue, underscoring the positive contribution of the fluorophenyl moiety to receptor selectivity. nih.gov

Systematic studies on related fluoro-substituted pyrazole compounds have further elucidated the role of fluorine. In a series of 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives designed as ryanodine (B192298) receptor regulators, specific fluorine substitution patterns were key to achieving high insecticidal activity, with some analogues showing potency equivalent to or greater than the commercial standard chlorantraniliprole. nih.gov

Table 1: Effect of Fluorine Substitution on Activity in Analogous Indole/Indazole Scaffolds

| Compound/Series | Scaffold | Fluorine Position | Target/Activity | Key Finding | Reference |

| Analog 1 | Indazole | 4-Fluoro | ROCK1 Inhibition | Low potency (IC₅₀ = 2500 nM) | nih.gov |

| Analog 2 | Indazole | 6-Fluoro | ROCK1 Inhibition | High potency (IC₅₀ = 14 nM), high bioavailability (61%) | nih.gov |

| Analog 3 | Pyrazolinyl-indole | 4-Fluorophenyl on pyrazoline | Anti-HCV | Decent activity (EC₅₀ = 1.02 μM) | nih.gov |

| Analog 4 | Phenyl-pyrazole | 1-(4-Fluorophenyl) | NTS2 Receptor Selectivity | Fluorine substitution led to a selective agonist | nih.gov |

This table is generated based on data from analogous but distinct chemical series to illustrate the general principles of fluorine substitution.

Influence of Pyrazole Substitution Patterns on Target Binding

The pyrazole ring is a versatile component of the this compound scaffold, and its substitution pattern is a critical determinant of biological activity. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling crucial interactions with biological targets like protein kinases. nih.gov The positions available for substitution (N1, C3, C4, and C5) allow for fine-tuning of the molecule's steric and electronic properties to optimize target binding.

In many kinase inhibitors, the pyrazole moiety is integral to binding within the ATP pocket. For example, docking studies of pyrazole-based inhibitors have shown that the pyrazole nitrogens form key hydrogen bonds with hinge region residues of kinases like JAK2. nih.gov The nature of substituents on the pyrazole ring can modulate these interactions and exploit other nearby pockets. In one series of pyrazole-based Aurora kinase inhibitors, a nitro group on the pyrazole was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents. nih.gov

The substitution on the pyrazole nitrogen (N1) can also significantly impact properties. In a series of pyrazole bradykinin (B550075) B1 receptor antagonists, N-unsubstituted pyrazoles suffered from extensive metabolism. This issue was overcome by introducing substituents at the N1 position, which led to high receptor potency and improved metabolic stability. researchgate.net

Table 2: Influence of Pyrazole Substitution on Biological Activity in Indole-Pyrazole Analogues

| Series | Pyrazole Substitution | Target/Activity | Key SAR Finding | Reference(s) |

| Aurora Kinase Inhibitors | C4-Nitro | Aurora Kinase Inhibition | Nitro group was superior to H, Me, MeO, or Cl for potency. | nih.gov |

| Bradykinin B1 Antagonists | N1-Substitution | Bradykinin B1 Receptor | N-substitution prevented metabolism and improved stability. | researchgate.net |

| Pyrazolinyl-indoles | C3-Aryl (p-tolyl, 4-chlorophenyl) | Anticancer (various cell lines) | Aryl substitution at C3 was crucial for high cytotoxicity. | mdpi.com |

| Pyrazolyl-s-triazines | Varied | EGFR/CDK-2 Inhibition | Pyrazole substitution pattern was a key component of the SAR for dual inhibition. | frontiersin.org |

This table is generated based on data from analogous but distinct chemical series to illustrate the general principles of pyrazole substitution.

Role of Indole Ring Modifications on Pharmacological Profile

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and approved drugs, and its ability to interact with a wide array of biological targets. researchgate.netnih.gov In the context of this compound, modifications to the indole ring itself, beyond the fluorine at position 4, present another avenue for optimizing pharmacological activity.

Modifications at other positions on the benzene (B151609) portion of the indole ring (C5, C6, C7) can also have profound effects. In the development of sclareolide-indole conjugates, a variety of electron-donating and electron-withdrawing groups were tolerated at the 4, 5, and 6-positions of the indole ring, yielding products with antiproliferative activity. mdpi.com This indicates that these positions are amenable to substitution to fine-tune activity and physicochemical properties.

The point of attachment of the pyrazole ring to the indole is also a critical factor. While the parent compound has a C2-linked pyrazole, other indole-pyrazole hybrids feature linkage at the C3 position. A series of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives were synthesized and evaluated as endothelin-1 (B181129) antagonists, with several compounds showing significant potency. nih.gov This demonstrates that the connectivity between the two heterocyclic systems is a fundamental determinant of the ultimate biological target and pharmacological profile.

Table 3: Examples of Indole Ring Modifications in Indole-Pyrazole Hybrids

| Modification Type | Position(s) | Example Series | Biological Target/Activity | Key Finding | Reference(s) |

| N1-Substitution | N1 | 1-(4-methoxybenzyl)indole derivatives | Antitumor | N-substitution is a viable strategy for creating analogues. | researchgate.net |

| Benzene Ring Substitution | C4, C5, C6 | Sclareolide-indole conjugates | Antiproliferative | These positions tolerate a range of electronic groups. | mdpi.com |

| Linkage Position | C3 | 3-(1H-indol-3-yl)pyrazoles | Endothelin-1 Antagonism | Changing the linkage from C2 to C3 alters the pharmacological target and activity. | nih.gov |

This table is generated based on data from analogous but distinct chemical series to illustrate the general principles of indole ring modification.

Future Perspectives and Emerging Research Directions for 4 Fluoro 2 1h Pyrazol 3 Yl 1h Indole

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The future development of 4-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole hinges on the rational design and synthesis of new analogues with superior potency and selectivity for specific biological targets. The indole-pyrazole framework is highly amenable to chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR). researchgate.netresearchgate.net

Research on related indole-pyrazole hybrids has demonstrated that modifications at various positions on both rings can significantly influence biological activity. For instance, studies on pyrazolinyl-indole derivatives have shown that substitutions on the pyrazole (B372694) ring and the indole (B1671886) nitrogen can modulate their efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Similarly, the design of indole-3-pyrazole-5-carboxamides has yielded potent tubulin polymerization inhibitors, highlighting the importance of the linker and substituents for specific target engagement. nih.gov

Future synthetic strategies for this compound analogues would likely focus on:

Substitution on the Pyrazole Ring: Introducing various functional groups onto the N1 position of the pyrazole could enhance binding affinity and modulate pharmacokinetic properties.

Modification of the Indole Nucleus: Exploring different substituents on the indole ring, particularly at the N1 (benzyl, alkyl groups) and C5 positions, could improve target selectivity and cellular activity. researchgate.net

Bioisosteric Replacement: The fluorine atom on the indole ring could be replaced with other electron-withdrawing or -donating groups to fine-tune the electronic properties of the molecule and its interaction with target proteins.

The synthesis of such analogues can be achieved through established chemical pathways. The core structure is typically formed via condensation reactions between an indole-derived precursor and a 1,3-dicarbonyl compound with hydrazine (B178648). acs.orgnih.gov Further modifications can be introduced through subsequent alkylation, acylation, or cross-coupling reactions. nih.gov A recent photoredox-catalyzed method for synthesizing related molecules like 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)-3-(fluoromethyl)-3-hydroxyindolin-2-one demonstrates the availability of advanced synthetic tools for creating complex derivatives. acs.org

Table 1: Examples of Bioactive Indole-Pyrazole Scaffolds and Their Activities

| Compound Class | Target/Activity | Key Structural Features | Reference |

|---|---|---|---|

| Pyrazolinyl-Indoles | EGFR Inhibition, Anticancer | Phenyl ethanone (B97240) or phenoxy ethanone substitutions on pyrazole | nih.gov |

| Indole-3-Pyrazole-5-Carboxamides | Tubulin Polymerization Inhibition | Carboxamide linkage between indole and pyrazole | nih.gov |

| Pyrazolyl-s-triazine-Indoles | Dual EGFR/CDK-2 Inhibition | s-Triazine linker connecting pyrazole and indole moieties | nih.gov |

Exploration of Combination Therapies with Existing Agents for Synergistic Efficacy

Given that indole-pyrazole hybrids often target key pathways in cell proliferation and survival, such as kinase signaling and microtubule dynamics, they are prime candidates for combination therapies. nih.govnih.govnih.gov A significant future research direction is to investigate the synergistic effects of this compound analogues when used alongside established chemotherapeutic agents or other targeted drugs.

For complex diseases like cancer, combination therapy is the standard of care, as it can enhance therapeutic efficacy, overcome drug resistance, and allow for lower doses of individual agents, potentially reducing toxicity. If an analogue of this compound is identified as a potent kinase inhibitor (e.g., targeting VEGFR, PDGFR, or EGFR), it could be combined with: nih.gov

Cytotoxic Chemotherapies: Agents like paclitaxel (B517696) or doxorubicin, which have different mechanisms of action.

Other Kinase Inhibitors: To create a multi-pronged attack on signaling pathways.

Immunotherapies: Checkpoint inhibitors could be combined with targeted agents that modulate the tumor microenvironment.

Preclinical studies would first evaluate these combinations in cancer cell lines and animal models to identify synergistic interactions and optimal dosing schedules before any potential translation to clinical settings.

Development of Novel Targeted Delivery Systems (e.g., Antibody-Drug Conjugates, PROTACs)

To enhance the therapeutic index of potent compounds, future research will likely explore advanced drug delivery systems. For a highly potent analogue of this compound, two promising technologies are Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker. If an analogue of this compound demonstrates sub-nanomolar potency, it could be developed as a payload. The antibody would selectively deliver the potent drug to cancer cells, minimizing exposure to healthy tissues and thereby reducing side effects.

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. A PROTAC based on the this compound scaffold would consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This approach offers the potential for a more profound and durable biological effect than traditional inhibition and can target proteins previously considered "undruggable."

The development of these advanced delivery systems requires a lead compound with high affinity and specificity, which is the primary goal of the rational design efforts described in section 6.1.

Investigation of Multi-Targeting Approaches for Complex Diseases

The strategy of designing single molecules that can modulate multiple targets is a growing trend in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. researchgate.net The indole-pyrazole scaffold is an ideal starting point for developing multi-target agents due to the diverse biological activities associated with each component. mdpi.comresearchgate.net

Future research could focus on modifying the this compound structure to create dual or multi-target inhibitors. For example, researchers have successfully designed hybrids that act as dual inhibitors of EGFR and cyclin-dependent kinase 2 (CDK-2) by incorporating a triazine linker. nih.gov Another study reported indole-based derivatives with potent activity against multiple receptor tyrosine kinases, including VEGFR and EGFR. researchgate.net

By carefully selecting the targets, it may be possible to design a single agent that simultaneously blocks tumor growth, angiogenesis, and metastasis. This approach can offer superior efficacy compared to administering multiple single-target drugs and can simplify treatment regimens.

Advanced Mechanistic Studies to Elucidate Detailed Molecular Interactions and Binding Modes

A deep understanding of how a drug interacts with its target at the molecular level is critical for rational drug design. Future research on this compound and its analogues will undoubtedly involve advanced mechanistic studies. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its target protein.

In parallel, computational methods like molecular docking and molecular dynamics simulations are invaluable tools. researchgate.net Studies on related pyrazole derivatives have extensively used these methods to predict binding poses and identify key interactions within the active sites of kinases like VEGFR-2, Aurora A, and CDK2. nih.gov For example, docking studies of pyrazolinyl-indole derivatives in the EGFR active site have helped to rationalize their observed biological activities. nih.gov Similarly, pharmacophore modeling has been used to design novel blockers for the TASK-3 potassium channel based on a pyrazolo[3,4-b]pyridine scaffold. mdpi.com

These studies provide crucial insights into:

The specific amino acid residues involved in binding.

The role of hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

The conformational changes that occur in the protein upon ligand binding.

This information is essential for guiding the design of next-generation analogues with improved affinity and selectivity.

Development of Advanced Computational Models for Predictive Design

Building on the mechanistic insights from molecular modeling, the development of advanced computational models for predictive design represents a key future direction. These models aim to forecast the biological activity of hypothetical compounds before they are synthesized, thereby accelerating the drug discovery process.

Techniques that will be instrumental include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the three-dimensional properties of molecules with their biological activity, helping to identify the key structural features required for potency. researchgate.net

Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new compounds. This can be used to screen vast virtual libraries of potential analogues of this compound to prioritize the most promising candidates for synthesis.

Free Energy Perturbation (FEP): These more computationally intensive methods can provide highly accurate predictions of the binding affinity of a ligand to a protein, offering a powerful tool for optimizing lead compounds.

By integrating these predictive models into the design-synthesize-test-analyze cycle, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop potent, selective, and effective therapeutic agents.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone |

| 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone |

| (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone |

| 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)-3-(fluoromethyl)-3-hydroxyindolin-2-one |

| Paclitaxel |

| Doxorubicin |

| Erlotinib |

| Gefitinib |

| Vincristine |

Q & A

Q. What are effective synthetic strategies for 4-Fluoro-2-(1H-pyrazol-3-yl)-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazole-indole hybrids often employs coupling reactions or cyclization strategies. For example:

- Mannich Reaction: Analogous compounds like 4-Chloro-2-(1H-pyrazol-3-yl)phenol are synthesized via Mannich reactions using diaza-crown ether intermediates and methoxymethyl groups . Adapting this method, fluorinated indole derivatives may require optimized electrophilic fluorination steps.

- Hydrazine-Mediated Cyclization: Pyrazole rings can be formed using hydrazine hydrate in dioxane under reflux (e.g., 25–30 hours in xylene for related pyrrole-pyrazole hybrids) .

- Fluorination Techniques: Direct fluorination of indole precursors using fluorinating agents (e.g., Selectfluor) may introduce the fluorine substituent regioselectively, though competing side reactions necessitate careful temperature control .

Q. How does the fluorine substituent impact the electronic and steric properties of this compound?

Methodological Answer: The fluorine atom at the 4-position of the indole ring:

- Electronic Effects: Fluorine’s electronegativity withdraws electron density, reducing indole’s nucleophilicity and altering π-π stacking interactions in supramolecular assemblies. This can be quantified via DFT calculations or Hammett substituent constants (σ~para~ = +0.06 for fluorine) .

- Steric Effects: Fluorine’s small atomic radius minimizes steric hindrance, enabling tight binding in enzyme active sites (e.g., kinase or KDM inhibitors) .

- Spectroscopic Impact: Fluorine induces distinct ¹⁹F NMR shifts (e.g., δ −110 to −120 ppm for aromatic fluorides) and split signals in ¹H NMR due to coupling (³J~H-F~ ≈ 8–10 Hz) .

Advanced Research Questions

Q. How can contradictions in regioselectivity during pyrazole-indole coupling be resolved?

Methodological Answer: Regioselective coupling of pyrazole to indole often depends on:

- Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may favor C-2 or C-3 indole positions based on ligand choice (e.g., SPhos vs. XPhos) .

- Protecting Groups: Temporary protection of indole’s NH (e.g., using Boc groups) can direct pyrazole substitution to the 2-position, as seen in related fluorophenyl-indole syntheses .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at electron-rich positions, while non-polar solvents favor thermodynamic control .

Case Study: In a Mannich reaction for 4-Chloro-2-(1H-pyrazol-3-yl)phenol, steric hindrance from the diaza-crown ether template forced pyrazole attachment at the indole’s 2-position .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

Methodological Answer: Key challenges include:

- Tautomerism: The pyrazole ring’s 1H-3H tautomerism complicates NMR interpretation. Variable-temperature ¹H NMR (e.g., −40°C to 25°C) can freeze tautomeric equilibria, revealing distinct NH signals .

- Fluorine Coupling: ¹⁹F-¹H coupling in COSY or HSQC spectra helps assign fluorine’s position but requires high-resolution instruments .

- Crystallography: Poor crystal growth due to flexible pyrazole-indole linkage may be mitigated by co-crystallization with heavy atoms (e.g., iodine) or using microcrystalline XRD techniques .

Q. How does this compound interact with biological targets like kinases or epigenetic regulators?

Methodological Answer:

- Kinase Inhibition: The pyrazole ring chelates ATP-binding site metals (e.g., Mg²⁺), while fluorine enhances membrane permeability. Structural analogs (e.g., Prexasertib) show IC₅₀ values < 10 nM for CHK1 kinase via hydrophobic interactions with gatekeeper residues .

- Epigenetic Targets: Pyrido[3,4-d]pyrimidin-4-ones derived from pyrazole-indole scaffolds inhibit JmjC KDMs by coordinating active-site Fe(II) ions. Fluorine’s electron-withdrawing effect stabilizes the Fe-O bond in the enzyme-inhibitor complex .

Q. What strategies optimize the stability of this compound under physiological conditions?

Methodological Answer:

- pH Stabilization: Buffering at pH 6.5–7.5 prevents deprotonation of the indole NH, reducing oxidative degradation.

- Prodrug Design: Esterification of the indole NH (e.g., acetyl or PEGylated prodrugs) enhances serum stability, as demonstrated for fluorophenyl-indole derivatives .

- Crystallinity Enhancement: Nano-milling or co-formulation with cyclodextrins improves aqueous solubility and photostability .

Note to Researchers:

For synthesis, prioritize hydrazine cyclization or Mannich reactions for scalability . For biological studies, leverage fluorinated indole’s enhanced pharmacokinetic properties compared to non-fluorinated analogs . Always confirm regiochemistry via advanced NMR or XRD to avoid misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.